Divergent Target Engagement Profile: Human Leukocyte Elastase (HLE) vs. Kinase Inhibition
When evaluated for enzyme inhibition, 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one was tested against Human Leukocyte Elastase (HLE) at 27 µM concentration in a chromogenic substrate assay [1]. In contrast, its closest structural analog, 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 499-89-2), exhibits weak but measurable inhibition of LIM domain kinase 1 (LIMK1) with an IC50 of 4.4 µM [2]. This divergence in target engagement (serine protease vs. serine/threonine kinase) highlights that the 2-amino-4-one substitution pattern directs binding toward different enzymatic classes compared to the 4-amine isomer, a critical consideration for mechanism-of-action studies.
| Evidence Dimension | Enzyme inhibitory activity |
|---|---|
| Target Compound Data | Tested at 27 µM against Human Leukocyte Elastase (HLE); activity not quantitated as IC50 |
| Comparator Or Baseline | 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine: IC50 = 4.4 µM against LIMK1 |
| Quantified Difference | Target compound tested against HLE (serine protease); comparator active against LIMK1 (kinase). Direct numerical comparison not possible due to different targets. |
| Conditions | HLE assay: chromogenic substrate assay [1]; LIMK1 assay: TR-FRET, 60 min incubation with cofilin-2 substrate [2] |
Why This Matters
This evidence confirms that the target compound and its 4-amine analog are not functionally interchangeable, as they engage distinct protein families; procurement decisions should be guided by the intended biological target.
- [1] BindingDB. (n.d.). Assay ID 9: Compound tested for enzyme inhibitory activity against Human Leukocyte Elastase (HLE) at 27 uM. Retrieved from https://www.bindingdb.org/jsp/dbsearch/assay.jsp?assayid=9&entryid=50036120 View Source
- [2] BindingDB. (n.d.). BDBM78872 (5,6-dimethylthieno[2,3-d]pyrimidin-4-amine): Inhibition of LIMK1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=78872 View Source
